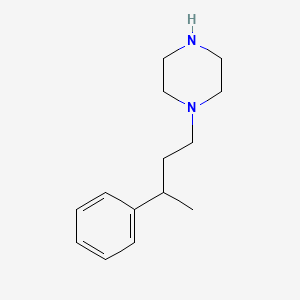

1-(3-Phenylbutyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-(3-phenylbutyl)piperazine |

InChI |

InChI=1S/C14H22N2/c1-13(14-5-3-2-4-6-14)7-10-16-11-8-15-9-12-16/h2-6,13,15H,7-12H2,1H3 |

InChI Key |

IYEKIYCVADCUTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1CCNCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3 Phenylbutyl Piperazine and Analogues

General Synthetic Strategies for Phenylbutylpiperazine Derivatives

The construction of phenylbutylpiperazine derivatives can be achieved through several established synthetic routes. These methods often involve either the formation of the piperazine (B1678402) ring itself or the attachment of the phenylbutyl group to a pre-existing piperazine core.

Multi-Step Synthesis Pathways

Multi-step syntheses are common for creating complex piperazine derivatives, allowing for precise control over the final structure. A prevalent strategy involves the N-alkylation of piperazine or a protected piperazine derivative with a suitable phenylbutyl electrophile. mdpi.comthieme-connect.com For instance, 1-(3-phenylbutyl)piperazine can be synthesized by reacting piperazine with a 3-phenylbutyl halide or a related derivative with a leaving group.

Another powerful and widely used method is reductive amination . mdpi.comthieme-connect.comthieme-connect.com This reaction involves the condensation of an amine (piperazine) with a carbonyl compound (a phenylbutyl aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). thieme-connect.com A direct and scalable synthesis of a benzylpiperazine has been demonstrated using continuous-flow hydrogenation, highlighting a greener approach to reductive amination. thieme-connect.com

Furthermore, the synthesis can commence from more fundamental building blocks. For example, a primary amine can be used to construct the piperazine ring through a sequence of reactions, such as double Michael addition to nitrosoalkenes followed by catalytic reductive cyclization. nih.gov

| Starting Materials | Key Reactions | Product Type | Reference(s) |

| Piperazine, Phenylbutyl halide | N-Alkylation | 1-(3-Phenylbutyl)piperazine | mdpi.comthieme-connect.com |

| Piperazine, 3-Phenylbutanal | Reductive Amination | 1-(3-Phenylbutyl)piperazine | thieme-connect.comthieme-connect.com |

| Primary amine, Nitrosoalkenes | Michael Addition, Reductive Cyclization | Substituted Piperazines | nih.gov |

| 2,2′-dimethoxy-1,1′-bi-naphthalene, Ethyl chlorooxoacetate, 1,2-diamines | Acylation, Condensation, Reduction | Piperazine derivatives with bi-naphthyl moiety | thieme-connect.comthieme-connect.com |

Selective Derivatization Techniques

The piperazine ring, with its two nitrogen atoms, presents opportunities for selective derivatization. When one nitrogen is substituted, for instance with the 3-phenylbutyl group, the second nitrogen remains available for further functionalization. This allows for the synthesis of a diverse library of analogues.

A common strategy to achieve selective derivatization is the use of a protecting group . The most frequently employed protecting group for one of the piperazine nitrogens is the tert-butoxycarbonyl (Boc) group, leading to the formation of 1-Boc-piperazine. chemicalbook.comchemicalbook.com This intermediate is crucial as it allows for the controlled introduction of a substituent at the unprotected nitrogen. Following this, the Boc group can be removed under acidic conditions to allow for further modification at the newly deprotected nitrogen. researchgate.net

Derivatization can also be achieved through various chemical reactions at the secondary amine of a monosubstituted piperazine. These reactions include acylation to form amides, sulfonylation to form sulfonamides, and further alkylation to create unsymmetrical N,N'-disubstituted piperazines. For instance, pre-column derivatization with reagents like acetic anhydride (B1165640), dansyl chloride, or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is used for analytical purposes to create derivatives that are easily detectable. nih.govjocpr.comnih.govtandfonline.com

Intermediate Compound Synthesis and Characterization for Piperazine Backbone Formation

The synthesis of the piperazine ring itself is a fundamental aspect of creating these derivatives. One common approach involves the cyclization of a linear precursor containing two nitrogen atoms and the appropriate carbon backbone. For instance, N-Boc-piperazine can be synthesized by reacting 2-morpholone with Boc anhydride to form N-Boc-morpholone, which is then reacted with ammonia. google.com Another method starts with diethylamine, which undergoes chlorination, Boc protection, and then cyclization with ammonia. chemicalbook.com

The synthesis of piperazine-2-ones as intermediates, followed by reduction, is another viable pathway. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can efficiently produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn

Characterization of these intermediates is crucial to ensure the desired structure and purity before proceeding to the next synthetic step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm the identity and integrity of the synthesized intermediates. japsonline.comtandfonline.comtandfonline.com

| Intermediate | Synthetic Route | Key Reagents | Reference(s) |

| 1-Boc-piperazine | From piperazine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | chemicalbook.com |

| 1-Boc-piperazine | From 2-morpholone | Boc anhydride, Ammonia | google.com |

| Chiral piperazin-2-ones | From pyrazin-2-ols | Palladium catalyst, H₂ | dicp.ac.cn |

Targeted Synthesis of 1-(3-Phenylbutyl)piperazine and its Direct Precursors

The targeted synthesis of 1-(3-phenylbutyl)piperazine typically relies on the coupling of a piperazine moiety with a 3-phenylbutyl group. A key precursor for this synthesis is 3-phenylbutanal . cymitquimica.com This aldehyde can be prepared through various methods, including the hydroformylation of allylbenzenes using rhodium carbonyl complex catalysts. google.com 3-Phenylbutanal can then be reacted with piperazine via reductive amination to yield 1-(3-phenylbutyl)piperazine. thieme-connect.comthieme-connect.com

Alternatively, the synthesis can proceed through the alkylation of piperazine with a 3-phenylbutyl derivative containing a good leaving group, such as a halide or a sulfonate ester. The synthesis of these precursors often starts from 3-phenylbutanoic acid or 3-phenyl-1-butanol. chemicalbook.com

Synthesis of Novel Piperazine Analogues and Hybrid Structures for Research Purposes

The piperazine scaffold is a versatile platform for the synthesis of novel analogues and hybrid molecules for research. rsc.orgmdpi.com By modifying the substituents on the piperazine ring and/or the phenylbutyl moiety, libraries of compounds can be generated to explore structure-activity relationships.

Researchers have synthesized a wide variety of novel piperazine analogues by introducing different functional groups and heterocyclic rings. For example, novel piperazine phosphoramidate (B1195095) analogues of 2-arylquinolones have been synthesized. tandfonline.comtandfonline.com Other work has focused on creating hybrid molecules by linking piperazine to other pharmacologically active moieties such as acridine, quinazolinone, thiazole, and coumarin. lew.ronih.govnih.govijpras.com The synthesis of chiral piperazine derivatives is also an active area of research, often employing asymmetric synthesis techniques to control the stereochemistry of the final products. thieme-connect.comthieme-connect.comdicp.ac.cnacs.org These novel structures are often evaluated for a range of biological activities. japsonline.comnih.govacs.org

| Hybrid Structure Type | Synthetic Strategy | Moieties Combined | Reference(s) |

| Acridine-piperazine hybrids | Conjugation with linkers | Acridine, Piperazine | nih.gov |

| Quinazolinone-piperazine hybrids | Multi-step synthesis | Quinazolinone, Piperazine | ijpras.com |

| Piperazine-thiazole hybrids | Parallel synthesis | Thiazole, Piperazine | mdpi.com |

| Piperazine-coumarin hybrids | Multi-step synthesis | Coumarin, Piperazine | lew.ro |

| Piperazine-linked bis(chromene) hybrids | [3+2] Cycloaddition | Chromene, Pyrazole, Piperazine | nih.gov |

Pharmacological Investigations of 1 3 Phenylbutyl Piperazine and Analogues in Preclinical Models and in Vitro Systems

Receptor Binding and Ligand Affinity Studies

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for therapeutic agents aimed at treating CNS disorders. Piperazine (B1678402) derivatives have been extensively studied for their ability to bind to these receptors. N-phenylpropyl-N´-substituted piperazines, which are structurally analogous to 1-(3-phenylbutyl)piperazine, demonstrate high-affinity binding to σ1 receptors. nih.govnih.gov

In vitro binding studies in rodent brain preparations have shown that these ligands, including SA4503, YZ-185, and YZ-067, exhibit a notable selectivity for the σ1 receptor subtype over the σ2 subtype, with selectivity ratios ranging from 7- to 44-fold. nih.gov For instance, the compound SA4503, which features a 3,4-dimethoxyphenethyl substitution on the piperazine ring, displays a binding affinity (Ki) of 4.63 nM for σ1 receptors and 63.09 nM for σ2 receptors. nih.gov Modifications to the substitution pattern on the phenethyl group can influence these affinities. nih.gov Another study found that certain N-phenylpiperazine analogs showed higher binding affinity for the sigma-2 receptor (33.1 nM) compared to the sigma-1 receptor (>175 nM). mdpi.com

The structure of the core amine is also a critical determinant of sigma receptor activity. Comparative studies between piperazine and piperidine derivatives have indicated that the piperidine ring is a highly influential structural element for achieving high affinity at the σ1 receptor while maintaining affinity for other targets like the histamine H3 receptor. acs.org

Table 1: Binding Affinities of Selected N-phenylpropyl-N´-substituted Piperazines for Sigma (σ) Receptors

| Compound | N'-Piperazine Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| SA4503 | 3,4-dimethoxyphenethyl | 4.63 | 63.09 | ~13.6 |

| YZ-185 | 3-methoxyphenethyl | 1.4 | 19.3 | ~13.8 |

| YZ-067 | 4-methoxyphenethyl | 1.7 | 12.0 | ~7.1 |

| Nahas-3h | 4-methoxybenzyl | 2.1 | 93.0 | ~44.3 |

Data sourced from studies in rodent brain preparations. nih.gov

Dopamine (B1211576) receptors are primary targets for antipsychotic medications. Studies on trans-1-piperazino-3-phenylindans, which contain a piperazine moiety, have revealed potent affinity for D1 dopamine receptors, with some derivatives showing IC50 values below 10 nM. nih.gov While many of these compounds show a preference for D1 receptors in vitro, they often act as equally effective D1 and D2 antagonists in vivo. nih.gov

Further investigations into N-phenylpiperazine analogs have explored their selectivity for D3 versus D2 receptors. nih.gov One such analog, compound 6a, demonstrated high-affinity binding to the D3 receptor (Ki of 0.2 nM) but low affinity for D1, D2, and D4 receptors (Ki >1500 nM). mdpi.comnih.gov This highlights the potential for subtle structural modifications to the phenylpiperazine scaffold to achieve significant subtype selectivity within the dopamine receptor family.

Table 2: Dopamine Receptor Binding Affinities for a Selected N-Phenylpiperazine Analog (Compound 6a)

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 | >1500 |

| Dopamine D2 | >1500 |

| Dopamine D3 | 0.2 |

| Dopamine D4 | >1500 |

Data from radioligand binding assays on human receptors. mdpi.comnih.gov

The serotonin (B10506) system is another crucial target for psychoactive compounds. Phenylpiperazine derivatives are well-known for their interactions with various serotonin receptor subtypes. For example, 1-[3-(trifluoromethyl)phenyl] piperazine (TFMPP) is a recognized 5-HT receptor agonist. nih.gov Research indicates that the effects of TFMPP may be linked to the stimulation of 5-HT2 or both 5-HT1C and 5-HT2 receptors. nih.gov

The conformation of the phenylpiperazine structure plays a key role in its activity at the 5-HT2C receptor. It is hypothesized that a conformation where the piperazine and phenyl rings are nearly co-planar is responsible for receptor activation. nih.gov Furthermore, certain piperazino-phenylindan derivatives exhibit high affinity for 5-HT2 receptors. nih.gov Off-target binding screens have also identified interactions with other serotonin subtypes; one N-phenylpiperazine analog showed binding affinity for 5-HT1A (Ki = 27 nM), 5-HT2B (Ki = 36.3 nM), and 5-HT7A (Ki = 73.6 nM) receptors. mdpi.com Other research has focused on designing novel aryl piperazines that target both 5-HT1A and sigma-1 receptors, with some compounds showing Ki values of 0.44 nM and 0.27 nM, respectively. researchgate.net

The histamine H3 receptor (H3R) is an autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonism of this receptor can enhance neurotransmitter release, making H3R antagonists potential therapeutic agents for cognitive disorders. nih.govfrontiersin.org

Studies have investigated piperazine and piperidine derivatives as dual-acting H3R and σ1 receptor ligands. acs.org While the piperidine moiety was found to be more influential for high σ1 affinity, piperazine-containing compounds also demonstrated significant affinity for the H3R. acs.org For example, a piperazine derivative (compound 4 in the referenced study) showed a high binding affinity for the human H3R with a Ki value of 3.17 nM, although its affinity for the σ1 receptor was much lower (Ki = 1531 nM). acs.org This indicates that the piperazine scaffold is a viable backbone for developing potent H3 receptor antagonists.

Alpha-1 (α1) adrenoceptors are involved in various physiological processes, and their modulation can lead to significant cardiovascular and CNS effects. Several anti-depressant and anti-psychotic drugs act as α1-adrenoceptor antagonists. guidetopharmacology.org A number of 1,4-substituted piperazine derivatives have been synthesized and evaluated for their affinity toward α-adrenoceptors. nih.gov

These studies have shown that certain derivatives can displace the radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range. nih.gov For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a Ki value of 2.1 nM for the α1-adrenoceptor and was over 60-fold more selective for α1 over α2 subtypes. nih.govresearchgate.net Similarly, other studies on piperazino-phenylindans and N-phenylpiperazines have reported high affinity for α1 adrenoceptors. mdpi.comnih.gov One N-phenylpiperazine analog showed high affinity for several alpha-adrenergic subtypes, including α1a (Ki = 9.8 nM) and α1d (Ki = 16.6 nM). mdpi.com

Table 3: Alpha-1 Adrenoceptor Binding Affinities for Selected 1,4-Substituted Piperazine Derivatives

| Compound | Ki (α1, nM) | Selectivity (α1 vs α2) |

|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 | 142.13-fold |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 | 61.05-fold |

Data from radioligand binding assays on rat cerebral cortex. nih.gov

The C-C chemokine receptor type 5 (CCR5) is a key receptor utilized by the HIV-1 virus to enter target cells. Consequently, CCR5 antagonists have been developed as anti-HIV therapies. The piperazine structure has been identified as a core component in the design of potent CCR5 antagonists. nih.govebi.ac.uk

Specifically, a class of piperazine-based compounds has been optimized for this target. The discovery of compounds like Sch-417690/Sch-D, a potent and selective CCR5 antagonist, demonstrates the utility of the piperazine scaffold in this therapeutic area. nih.govebi.ac.uk The nature and size of substituents on the piperazine ring are critical for controlling both potency and selectivity for the CCR5 receptor. nih.gov

Enzyme Modulation and Inhibition Kinetics

The therapeutic potential of 1-(3-phenylbutyl)piperazine and its analogues has been explored through their interaction with various enzymes implicated in a range of physiological and pathological processes. These investigations have primarily focused on their inhibitory activity against key enzymes involved in neurotransmission, viral replication, inflammation, and metabolic pathways.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.govnih.gov Their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. nih.govnih.gov

Derivatives of piperazine have been identified as effective inhibitors of both AChE and BChE. nih.gov For instance, a series of piperazine derivatives demonstrated half-maximal inhibitory concentrations (IC50) in the micromolar range for both enzymes, with values ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov Kinetic studies revealed Ki values between 8.04 ± 5.73 to 61.94 ± 54.56 µM for AChE and 0.24 ± 0.03 to 32.14 ± 16.20 µM for BChE. nih.gov

Furthermore, piperazine-containing chalcone derivatives have also been evaluated for their cholinesterase inhibitory activity. nih.gov While most of these compounds showed weak inhibition, one derivative, PC4, exhibited an IC50 value of 8.77 µM against AChE. nih.gov Similarly, novel pyridazine-containing compounds have been synthesized and evaluated as potential dual inhibitors of AChE and BuChE, with one compound showing IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. mdpi.com

Interactive Data Table: Cholinesterase Inhibition by Piperazine Derivatives

| Compound Type | Enzyme | IC50 Range (µM) | Ki Range (µM) | Reference |

|---|---|---|---|---|

| Piperazine Derivatives | AChE | 4.59-6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 | nih.gov |

| Piperazine Derivatives | BChE | 4.85-8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 | nih.gov |

| Piperazine-containing Chalcone (PC4) | AChE | 8.77 | - | nih.gov |

| Pyridazine-containing Compound | AChE | 0.26 | - | mdpi.com |

| Pyridazine-containing Compound | BChE | 0.19 | - | mdpi.com |

The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development. nih.govresearchgate.netnih.gov In silico studies have been instrumental in identifying potential inhibitors of SARS-CoV-2 RdRp. researchgate.net

A computational screening of a vast library of molecules based on 3-amino-4-phenylbutan-2-ol and piperazine pharmacophores identified a promising candidate, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea. nih.govresearchgate.netingentaconnect.com This compound exhibited a high docking score of -8.069 kcal/mol and a MM-GBSA binding free energy of -49.56 kcal/mol, which were superior to the control drug, remdesivir triphosphate. researchgate.netingentaconnect.com Molecular dynamics simulations further supported its potential as a potent inhibitor of SARS-CoV-2 RdRp. researchgate.netingentaconnect.com These computational predictions suggest that this piperazine derivative could competitively block ATP binding to the viral RdRp, thereby inhibiting viral replication. nih.govresearchgate.net

Interactive Data Table: Computational Predictions for RdRp Inhibition

| Compound | Docking Score (kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | Predicted Mechanism | Reference |

|---|---|---|---|---|

| 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea | -8.069 | -49.56 | Competitive ATP binding blockade | researchgate.netingentaconnect.com |

| Remdesivir triphosphate (control) | Lower than test compound | Lower than test compound | - | researchgate.netingentaconnect.com |

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is therefore considered a promising therapeutic strategy for cardiovascular diseases and inflammation. nih.govnih.gov

Interactive Data Table: sEH Inhibition by Piperazine-Containing Ureas

| Compound | IC50 (nM) against human sEH | Pharmacokinetic Profile | Reference |

|---|---|---|---|

| 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea | 7.0 | Excellent in vivo (mice) | nih.gov |

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govresearchgate.net The development of NAPE-PLD inhibitors is crucial for understanding the biological roles of NAEs. nih.gov

A high-throughput screening led to the discovery of LEI-401, a CNS-active NAPE-PLD inhibitor. nih.gov This compound was shown to reduce NAE levels in neuroblastoma cells and in the brains of mice. nih.gov Another study identified the first small-molecule NAPE-PLD inhibitor, a quinazoline sulfonamide derivative named ARN19874. escholarship.orgrsc.org Kinetic analyses revealed that ARN19874 acts through an uncompetitive mechanism. escholarship.org

Interactive Data Table: NAPE-PLD Inhibitors

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| LEI-401 | Reduces NAE levels in vitro and in vivo | - | nih.gov |

| ARN19874 | Inhibits NAPE-PLD | Uncompetitive | escholarship.org |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. frontiersin.org It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org Therefore, urease inhibitors are of significant interest for the treatment of infections caused by these pathogens. researchgate.net

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated for their urease inhibitory activity. frontiersin.org Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the standard inhibitor thiourea. frontiersin.org For example, compounds 5b and 7e displayed IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to 23.2 ± 11.0 µM for thiourea. frontiersin.org In silico analysis suggested that these potent inhibitors form favorable interactions with the active site of the urease enzyme. frontiersin.org

Interactive Data Table: Urease Inhibition by Piperazine Derivatives

| Compound | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 5b | 2.0 ± 0.73 | -8.0 | frontiersin.org |

| Compound 7e | 2.24 ± 1.63 | -8.1 | frontiersin.org |

| Thiourea (standard) | 23.2 ± 11.0 | -2.8 | frontiersin.org |

Cellular and Molecular Mechanisms of Action in Preclinical Contexts

The enzymatic inhibitory activities of 1-(3-phenylbutyl)piperazine and its analogues translate into distinct cellular and molecular effects observed in preclinical models. These effects are largely tied to the modulation of the specific enzymatic pathways discussed above.

In the context of cholinesterase inhibition, piperazine derivatives are expected to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This mechanism is fundamental to their potential therapeutic application in neurodegenerative diseases like Alzheimer's.

For the computationally predicted RdRp inhibitors, the primary molecular mechanism is the blockade of viral RNA synthesis. nih.govresearchgate.net By competitively inhibiting the binding of ATP to the RdRp active site, these compounds would effectively halt the replication of the viral genome, thus exerting an antiviral effect. nih.govresearchgate.net This has been a key strategy in the development of treatments for RNA viruses.

The inhibition of sEH by piperazine-containing ureas leads to an increase in the bioavailability of protective EETs. nih.gov This, in turn, is expected to promote vasodilation and reduce inflammation, which are key cellular mechanisms underlying their potential cardiovascular benefits.

Inhibition of NAPE-PLD by compounds like LEI-401 directly impacts the endocannabinoid system by reducing the production of NAEs. nih.gov This has been shown to activate the hypothalamus-pituitary-adrenal axis and affect emotional behavior in mice, demonstrating a clear link between enzymatic inhibition and physiological response. nih.gov

Finally, the inhibition of urease by piperazine derivatives has direct consequences for pathogenic bacteria. By blocking the production of ammonia, these compounds prevent the neutralization of the acidic gastric environment, thereby inhibiting the survival and colonization of H. pylori. frontiersin.org This represents a targeted antimicrobial strategy.

Investigation of Specific Biological Pathways and Molecular Targets

Derivatives of piperazine have been investigated for their interactions with a variety of biological targets, indicating a broad potential for therapeutic applications. The piperazine scaffold is considered a "privileged structure" capable of binding to multiple receptors with high affinity. nih.gov Research into piperazine and piperidine derivatives has identified compounds that act as high-affinity antagonists for both the histamine H3 (H3R) and sigma-1 (σ1) receptors. acs.org The structural characteristics of these molecules, particularly the piperidine moiety, appear critical for this dual activity. acs.org

Another key target identified for piperazine-containing compounds is the soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides that regulate blood pressure and inflammation. nih.gov Structure-based optimization of 1,3-disubstituted ureas containing a piperazine group has led to the development of sub-nanomolar inhibitors of sEH. nih.gov In the context of mycobacterial infections, computational studies suggest that 1,4-benzoxazinone derivatives may act by inhibiting the menaquinone-B enzyme, which is crucial for the electron transfer pathway and viability of mycobacteria. nih.gov For antibacterial applications, molecular docking studies of flavonol derivatives with an N-substituted piperazine suggest that the staphylococcal accessory regulator may be a potential target. nih.gov The versatility of the piperazine nucleus allows for a variety of substitution reactions, enabling the creation of molecules with both hydrophobic and hydrophilic regions necessary for binding to biological macromolecules through electrostatic and hydrogen bonding interactions. nih.gov

Examination of Anti-Amyloid Aggregation Potential

The aggregation of amyloid-beta (Aβ) protein is a primary pathological hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation process is a key therapeutic strategy. mdpi.com Piperazine derivatives have been explored for their potential in this area. Studies have utilized the Thioflavin T (ThT) fluorescence assay, which measures the increase in fluorescence upon binding to amyloid aggregates, to screen for compounds that can inhibit Aβ aggregation. nih.govmdpi.com

In one line of research, a library of small molecules based on piperine, a natural product from black pepper, was developed to create novel anti-amyloid agents. uwaterloo.ca Structure-activity relationship (SAR) studies identified three piperine derivatives containing pyrrolidine, thiomorpholine, and morpholine moieties as lead compounds, demonstrating inhibition of Aβ42 aggregation in the range of 35-48% at a concentration of 10 µM. uwaterloo.ca The efficacy of these compounds in reducing Aβ42 aggregation was further confirmed by electron microscopy. uwaterloo.ca Computational modeling suggests that these derivatives may stabilize the Aβ42 pentamer assembly, preventing further self-assembly and aggregation. uwaterloo.ca These findings highlight the potential of piperazine-based structures in the development of therapies targeting the molecular processes of Alzheimer's disease. nih.govnih.gov

In Vitro and Preclinical In Vivo Biological Activity Assessment

Antimycobacterial Activity in Model Systems

The piperazine scaffold is an essential component in many molecules investigated for activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. nih.gov A significant number of N-arylpiperazine compounds have demonstrated notable activity against various mycobacterial strains such as M. tuberculosis H37Rv, H37Ra, and M. smegmatis. mdpi.com

In one study, a series of hybrid molecules were synthesized and tested against several mycobacterial species. mdpi.com Two compounds, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e) and 1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g), were particularly effective at inhibiting the growth of M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of less than 3.80 μM. mdpi.com Compound 6g also showed activity against M. marinum with an MIC of 8.09 μM. mdpi.com Another area of research has focused on creating analogues of ethambutol (EMB), a first-line anti-tuberculosis drug. mdpi.com These studies have shown that only analogues with very close structural similarity to EMB retain comparable antimycobacterial activity. mdpi.com A series of novel 1,4-benzoxazinone derivatives also showed potent antimycobacterial activity, with MIC values between 2 and 8 μg/mL against several drug-resistant strains. nih.gov

| Compound | Mycobacterial Strain | Activity (MIC, µM) |

|---|---|---|

| Compound 6e | M. tuberculosis H37Ra | < 3.80 |

| Compound 6g | M. tuberculosis H37Ra | < 3.80 |

| Compound 6g | M. marinum | 8.09 |

Antiviral Activity against Specific Viral Replications in Cell Models

The piperazine scaffold is present in several commercially available antiviral drugs and is a focus of research for new antiviral agents. nih.govresearchgate.net A series of 1,3,5-triazine derivatives incorporating piperazine structures were synthesized and evaluated for their activity against the potato virus Y (PVY). mdpi.com One of the synthesized compounds, C35, demonstrated curative, protective, and inactivation activities of 53.3%, 56.9%, and 85.8%, respectively, which were superior to the moroxydine hydrochloride control. mdpi.com

In other research, functionalized piperazine derivatives were screened for activity against norovirus using a cell-based replicon system. nih.gov This preliminary study identified two promising compounds that could serve as a basis for further optimization. nih.gov The antiviral activity of piperazine-based drugs has also spurred research into their potential against SARS-CoV-2, with studies involving the synthesis of various ligands containing the piperazine moiety for screening against the virus. nih.gov The broad-spectrum potential of piperazine analogues is a significant area of ongoing investigation in antiviral research. researchgate.netresearchgate.net

| Compound | Virus | Activity (% Curative) | Activity (% Protective) | Activity (% Inactivation) |

|---|---|---|---|---|

| Compound C35 | Potato Virus Y (PVY) | 53.3 | 56.9 | 85.8 |

| Ningnanmycin (Control) | Potato Virus Y (PVY) | 49.1 | 50.7 | 82.3 |

| Moroxydine Hydrochloride (Control) | Potato Virus Y (PVY) | 36.7 | 31.4 | 57.1 |

Antibacterial Activity against Pathogenic Strains and Drug-Resistant Bacteria

Piperazine derivatives have been extensively studied for their antibacterial properties against a range of pathogenic bacteria. sharif.eduresearchgate.net A series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives were synthesized and tested for their ability to inhibit bacterial biofilm formation against Bacillus subtilis and Escherichia coli. sharif.edu Among these, compound 5h, which has methyl groups at the 2- and 4-positions of the phenyl ring, was the most active against E. coli (71.95% inhibition) and the second most active against B. subtilis (63.06% inhibition). sharif.edu Compound 5d was also identified as a potent antibacterial agent, showing significant inhibition. sharif.edu

In a different study, N-substituted piperazine flavonol derivatives were synthesized and evaluated. nih.gov Compound 2g emerged as the most potent, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and 25 µg/mL against E. coli. nih.gov This compound also effectively inhibited the formation of S. aureus biofilms. nih.gov Another series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole showed significant antibacterial activity, particularly against gram-negative strains like E. coli. mdpi.com

| Compound | Bacterial Strain | Activity (% Inhibition) | Activity (MIC, µg/mL) |

|---|---|---|---|

| Compound 5h | E. coli | 71.95 | - |

| Compound 5h | B. subtilis | 63.06 | - |

| Compound 5m | E. coli | 66.77 | - |

| Compound 5d | B. subtilis | 66.77 | - |

| Compound 2g | S. aureus | - | 6.25 |

| Compound 2g | E. coli | - | 25 |

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory potential of piperazine derivatives has been demonstrated in various preclinical models. A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov

In another study, novel piperazine derivatives PD-1 and PD-2 showed significant anti-inflammatory activity in a dose-dependent manner (5-10 μM). nih.gov At a concentration of 10 μM, these compounds inhibited nitrite production by up to 39.42% and 33.7%, respectively. nih.gov Furthermore, they inhibited the generation of tumour necrosis factor-alpha (TNF-α) by up to 56.97% (PD-1) and 44.73% (PD-2) at the same concentration. nih.gov N-phenyl piperazine derivatives have also been evaluated for their anti-inflammatory effects using the bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org At a concentration of 500 µg/mL, all tested compounds in this series displayed significant anti-inflammatory effects of 85-90%. biomedpharmajournal.org

| Compound | Assay | Concentration | % Inhibition |

|---|---|---|---|

| PD-1 | Nitrite Production | 10 µM | 39.42 |

| PD-2 | Nitrite Production | 10 µM | 33.7 |

| PD-1 | TNF-α Generation | 10 µM | 56.97 |

| PD-2 | TNF-α Generation | 10 µM | 44.73 |

| N-phenyl piperazine derivatives | BSA Denaturation | 500 µg/mL | 85-90 |

Based on a comprehensive search for "1-(3-Phenylbutyl)piperazine," there is currently no publicly available scientific literature detailing its specific antitumoral activity in cell lines or its neuropharmacological effects in non-human animal models, such as anti-amnestic properties. Therefore, the requested article focusing solely on this specific compound cannot be generated.

The instructions specified a strict focus on "1-(3-Phenylbutyl)piperazine" and the exclusion of data from related analogues. The conducted searches did not yield any studies that fit these precise criteria. Research into the pharmacological activities of piperazine derivatives is a broad field, but specific data for "1-(3-Phenylbutyl)piperazine" in the requested areas of antitumoral and neuropharmacological effects is not present in the available search results.

Structure Activity Relationship Sar and Ligand Design Principles for 1 3 Phenylbutyl Piperazine and Analogues

Impact of Substituent Variation on Receptor Affinity and Biological Activity

Influence of Phenyl Ring Substitutions on Activity Profiles

Substitutions on the phenyl ring of phenylalkylpiperazine analogues play a crucial role in determining their binding affinity and selectivity for different receptors. For instance, in a series of ether analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503), a structurally related compound, modifications to the phenethyl ring demonstrated a significant impact on sigma (σ) receptor affinity.

The presence of oxygen-containing substituents at both the 3- and 4-positions of the phenethyl ring is not a strict requirement for high-affinity σ receptor binding. For example, the monomethoxy analogue, YZ-185, exhibits high affinity for both σ1 and σ2 receptors. However, replacing the 3,4-dimethoxy groups with a methylenedioxy group can lead to a modest increase in σ1 receptor selectivity.

Furthermore, the introduction of bulkier and more hydrophobic substituents on the phenyl ring can have varied effects. While such substitutions may lead to a decrease in σ1 receptor affinity, they can concurrently increase the affinity for the σ2 receptor. The presence of an aromatic ring within these substituents tends to modestly increase the affinity for both σ1 and σ2 receptors when compared to smaller alkyl or allyl groups.

Table 1: Influence of Phenyl Ring Substitutions on Sigma Receptor Binding Affinity of SA4503 Analogues This table is interactive. Click on the headers to sort the data.

| Compound | Phenyl Ring Substitution | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|

| SA4503 | 3,4-dimethoxy | 4.63 | 64.2 |

| 4-O-des-methyl SA4503 | 3-methoxy-4-hydroxy | 1.75 | 101 |

| Methylenedioxy analogue | 3,4-methylenedioxy | 3.55 | 50.1 |

| YZ-185 | 4-methoxy | 1.4 | 10.2 |

Effects of Alkyl Chain Length and Branching on Binding Affinity

The length and branching of the alkyl chain connecting the phenyl and piperazine (B1678402) moieties are critical determinants of binding affinity. While specific data for 1-(3-phenylbutyl)piperazine is limited, studies on related phenylalkylpiperazines provide valuable insights. Generally, the length of the alkyl chain influences the optimal positioning of the terminal aromatic group within the receptor's binding pocket.

In the case of SA4503 analogues, where a phenylpropyl group is attached to the piperazine, variations in the ether-linked alkyl chain on the phenethyl moiety showed that increasing steric bulk can decrease σ1 receptor affinity up to a certain point. For example, allyl, propyl, and bromoethyl substitutions resulted in lower σ1 affinity compared to the parent compound. However, even bulkier phenylalkyl ether substitutions led to a recovery of higher σ1 affinity, suggesting that both hydrophobicity and the specific conformation adopted by the longer chain are important for receptor interaction. These findings suggest that a butyl chain, as in 1-(3-phenylbutyl)piperazine, would similarly position the phenyl group in a potentially favorable orientation for receptor binding, and minor modifications to its length or the introduction of branching could be used to fine-tune this interaction.

Role of Piperazine Ring Substitutions on Target Interaction

Substitutions on the piperazine ring itself are a common strategy for modulating the pharmacological properties of this class of compounds. These substitutions can influence receptor affinity, selectivity, and functional activity.

For instance, in a series of trans-1-piperazino-3-phenylindans, the introduction of relatively small substituents at the 2-position of the piperazine ring, such as methyl, dimethyl, spirocyclobutyl, or spirocyclopentyl groups, was found to be crucial for potent dopamine (B1211576) D1 and D2 receptor antagonism in vivo. nih.gov This indicates that the steric bulk on the piperazine ring directly impacts how the ligand fits into the dopamine receptor binding sites. nih.gov The observed structure-activity relationships suggest that substitutions on the piperazine ring might induce a different binding mode at these receptors. nih.gov

Furthermore, in a study of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, various bioisosteric and aromatic substitutions on the piperazine ring were explored to probe accessory binding domains on dopamine D2/D3 receptors. The introduction of substituted and unsubstituted benzenesulfonyl groups on the piperazine nitrogen led to varied affinity and potency for D2 and D3 receptors, with some compounds showing high selectivity for the D3 receptor. These results highlight that interactions with regions of the receptor outside of the primary binding site, facilitated by piperazine ring substituents, can significantly enhance the functional potencies of these ligands.

Pharmacophore Modeling and Principles of Computational Ligand Design

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For phenylalkylpiperazine analogues, pharmacophore models have been instrumental in understanding their interaction with targets like sigma receptors and in the design of new, more potent, and selective ligands.

A typical pharmacophore model for sigma-1 (σ1) receptor ligands, derived from a variety of active compounds, generally consists of a positively ionizable group (typically the protonated piperazine nitrogen) and two hydrophobic regions. One hydrophobic region is located at a shorter distance from the basic amine, while the other is at a longer distance. Some models also include an additional polar group.

With the advent of the crystal structure of the σ1 receptor, more accurate, structure-based pharmacophore models have been developed. nih.govnih.gov These models incorporate the specific receptor-ligand interactions observed in the crystal structure, including volume restrictions imposed by the binding site. nih.govnih.gov A recent model based on the 5HK1 crystal structure identified a positively ionizable feature and three hydrophobic features as being most characteristic for high-affinity binding. nih.gov Such models have shown a high ability to discriminate between active and inactive compounds and are valuable tools for virtual screening and the rational design of new 1-(3-phenylbutyl)piperazine analogues with desired biological activities. nih.govnih.gov

Diastereoselective Synthesis and Stereochemical Effects on Biological Activity

The 1-(3-phenylbutyl)piperazine molecule contains a chiral center at the 3-position of the butyl chain, meaning it can exist as two enantiomers (R and S). The synthesis of specific stereoisomers (diastereoselective synthesis when other chiral centers are present) and the evaluation of their individual biological activities are crucial, as stereochemistry often plays a pivotal role in drug-receptor interactions.

While specific diastereoselective synthesis routes for 1-(3-phenylbutyl)piperazine are not extensively detailed in the literature, general methods for the stereospecific synthesis of chiral piperazines and related structures are well-established. For example, a one-pot reaction of epoxy triflates with N,N'-disubstituted ethylenediamines can yield chiral piperazine derivatives in high yields. Additionally, catalytic asymmetric hydrogenation methods have been developed for the synthesis of chiral γ-amino alcohols from the corresponding β-amino ketones, which are precursors to chiral phenylbutylamines. These methods, employing catalysts like iridium or rhodium complexes, can provide access to specific diastereomers.

The biological activity of chiral molecules can differ significantly between enantiomers. For instance, in a study of the potent analgesic ohmefentanyl, which has three chiral centers, the different stereoisomers displayed extreme differences in analgesic activity and opioid receptor affinity. The most potent isomer was over 13,000 times more active than morphine, while its enantiomer was one of the least potent. This underscores the importance of stereochemistry in determining the biological profile of a compound. The specific configuration of the chiral centers dictates the precise three-dimensional orientation of the molecule, which in turn governs how effectively it can bind to its biological target. Therefore, the separate synthesis and pharmacological evaluation of the R- and S-enantiomers of 1-(3-phenylbutyl)piperazine would be essential to fully characterize its biological activity and to identify the more potent and selective isomer.

Pharmacokinetic and Metabolic Research in Preclinical Context

In Silico Prediction of Pharmacokinetic Profiles

No published studies containing in silico predictions of the pharmacokinetic properties of 1-(3-Phenylbutyl)piperazine, including its potential for blood-brain barrier (BBB) penetration, could be located. Computational toxicology and ADME (absorption, distribution, metabolism, and excretion) predictions are common in early-stage drug discovery to estimate a compound's likely behavior in a biological system. nih.govnih.govmdpi.com However, such predictive data for 1-(3-Phenylbutyl)piperazine is not present in the public domain. General in silico models are used to assess properties like lipophilicity, aqueous solubility, and plasma protein binding for novel chemical entities, but the specific outputs for this compound are not available. researchgate.net

Biotransformation Pathways and Metabolite Identification in Preclinical Systems

There is a lack of specific research detailing the biotransformation pathways and identifying the metabolites of 1-(3-Phenylbutyl)piperazine in any preclinical system. Metabolic studies are crucial for understanding how a compound is processed in the body. For piperazine-containing compounds, common metabolic routes include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine (B1678402) ring. nih.govnih.govresearchgate.net These reactions are typically mediated by cytochrome P450 enzymes. researchgate.net However, without experimental data from in vitro systems (like liver microsomes) or in vivo animal models for 1-(3-Phenylbutyl)piperazine, its specific metabolic fate remains uncharacterized. There is no information available on the formation of potential reactive intermediates or the structures of its metabolites. acs.org

Biocompatibility and In Vitro Cellular Impact

No data from biocompatibility studies, such as hemolysis assays or cytotoxicity assessments, for 1-(3-Phenylbutyl)piperazine could be retrieved from the surveyed literature. Such in vitro assays are fundamental in preclinical evaluation to determine a compound's potential to damage cells or interact with blood components. benthamdirect.comresearchgate.net While the biocompatibility of various piperazine-based polymers and compounds has been investigated for different applications, rsc.orgnih.gov these findings cannot be extrapolated to 1-(3-Phenylbutyl)piperazine without direct experimental evidence.

Advanced Analytical Methodologies for Research and Characterization of 1 3 Phenylbutyl Piperazine and Analogues

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV/Vis)

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Phenylbutyl)piperazine, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons on the butyl chain (including the methyl group and methine proton), and the protons of the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships. For example, the piperazine ring protons often appear as complex multiplets due to their conformational dynamics. researchgate.net

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule. Signals corresponding to the carbons of the phenyl ring, the four carbons of the butyl side chain, and the carbons of the piperazine ring would be expected at characteristic chemical shifts.

For analogous compounds like 1-phenylpiperazine, typical ¹H NMR signals in CDCl₃ appear around 7.24 ppm (aromatic protons) and between 2.95-3.07 ppm (piperazine protons). chemicalbook.com The introduction of the phenylbutyl group would add characteristic aliphatic signals to this general pattern.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(3-Phenylbutyl)piperazine would be expected to display several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain and piperazine ring would be observed just below 3000 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the tertiary amines in the piperazine ring would be found in the fingerprint region, typically between 1250-1020 cm⁻¹.

Aromatic C=C Bending: Phenyl ring vibrations would produce characteristic peaks in the 1600-1450 cm⁻¹ region.

N-H Stretching: A weak to medium band around 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperazine ring.

Studies on similar structures, such as 1-(2-nitrophenyl)piperazine, show characteristic C-H stretching bands for the piperazine ring around 2949, 2915, and 2834 cm⁻¹. scispace.com

Ultraviolet-Visible (UV/Vis) Spectroscopy UV/Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in 1-(3-Phenylbutyl)piperazine is the phenyl ring. Analysis of a closely related compound showed characteristic UV absorption maxima at wavelengths of 225, 285, and 350 nm in an acidic solution, which are indicative of the electronic transitions within the phenylpiperazine moiety. nih.gov

Chromatographic Methods for Purity Assessment and Quantitative Determination (HPLC, GC, LC-MS/MS)

Chromatographic techniques are essential for separating a compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for assessing the purity of non-volatile compounds. For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.

Methodology: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance. jocpr.com For compounds like piperazine that lack a strong chromophore, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed to enable sensitive detection. jocpr.com

Application: This method allows for the separation of the main compound from synthesis byproducts, starting materials, and degradation products, enabling precise purity determination.

Gas Chromatography (GC) GC is well-suited for the analysis of volatile and thermally stable compounds.

Methodology: The analysis of piperazine derivatives by GC often involves a capillary column (e.g., Zebron ZB-SemiVolatiles) with helium as the carrier gas. nih.gov A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification of the separated components. For some piperazine compounds, derivatization may be necessary to improve volatility and chromatographic peak shape. semanticscholar.org

Application: GC is effective for purity assessment and can detect volatile organic impurities that may not be observed by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for quantitative determination at low concentrations.

Methodology: The compound is first separated via HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

Application: LC-MS/MS is crucial for pharmacokinetic studies and for quantifying trace-level impurities in bulk material or final products.

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Phosphate Buffer | UV (e.g., 239 nm) | nih.gov |

| GC | Capillary (e.g., HP-1) | Helium | Mass Spectrometry (MS) | mdma.ch |

| LC-MS/MS | C18 with polar endcapping | Methanol/Water with 0.1% Formic Acid (Gradient) | ESI-MS/MS (MRM mode) | semanticscholar.org |

Mass Spectrometry (EI-MS, HR-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electron Ionization-Mass Spectrometry (EI-MS) Typically coupled with GC, EI-MS involves bombarding the analyte with high-energy electrons, causing ionization and extensive fragmentation.

Fragmentation Pattern: The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For phenylpiperazine analogues, common fragmentation pathways involve the cleavage of the piperazine ring and the side chain. For instance, in many N-substituted piperazines, a characteristic ion at m/z 56 (C₃H₆N⁺) is observed, indicating the piperazine moiety. nih.gov The fragmentation of the phenylbutyl side chain would also produce a series of diagnostic ions.

Molecular Ion: The molecular ion (M⁺) peak, if present, confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HR-MS) HR-MS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments.

Molecular Confirmation: By measuring the mass with high precision (typically to four or five decimal places), HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions. This is invaluable for confirming the identity of a newly synthesized compound and for identifying unknown impurities.

Impurity Profiling: When coupled with liquid chromatography (LC-QTOF/MS), HR-MS is a powerful tool for impurity profiling. It can detect and help identify unknown or unexpected impurities in a sample by providing their accurate mass, from which potential elemental formulas can be generated. nih.gov

| Compound Type | Ionization | Key Fragments (m/z) | Description | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazine | EI | 162 (M⁺), 120, 105, 77 | Fragmentation of piperazine and phenyl rings. | chemicalbook.com |

| 1-(4-Bromophenyl)piperazine | EI | 240/242 (M⁺), 198/200, 155/157, 56 | Cleavage of piperazine ring (loss of C₂H₄N) and fragments containing the bromophenyl group. | nih.gov |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | EI | 230 (M⁺), 200, 174, 161, 157 | Fragmentation associated with the trifluoromethylphenyl and piperazine moieties. | mdma.ch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state.

Methodology: The technique requires a single, high-quality crystal of the compound. X-rays are diffracted by the electrons in the crystal lattice, producing a diffraction pattern. Mathematical analysis of this pattern yields a precise model of the electron density, from which the positions of the atoms can be determined.

Structural Information: A successful crystallographic analysis of 1-(3-Phenylbutyl)piperazine would provide unambiguous confirmation of its covalent structure. It would also reveal detailed information not available from other techniques, including:

Precise bond lengths and angles.

The preferred conformation of the piperazine ring (e.g., chair, boat).

The stereochemistry of the molecule.

Intermolecular interactions (e.g., hydrogen bonding) that govern the crystal packing.

While no published crystal structure for 1-(3-Phenylbutyl)piperazine is currently available, studies on other piperazine derivatives have confirmed details such as the chair conformation of the piperazine ring and the planarity of nitrogen atoms within the crystal lattice. researchgate.net

Molecular Imprinting Polymer Development for Specific Analyte Recognition in Research

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functionality to a specific target molecule (the template).

Principle: MIPs are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule (in this case, 1-(3-Phenylbutyl)piperazine). After polymerization, the template is removed, leaving behind cavities that can selectively rebind the template from a complex mixture. nih.gov This technology mimics the selective recognition seen in natural antibody-antigen systems. youtube.com

Development and Application: The development of a MIP for 1-(3-Phenylbutyl)piperazine would involve screening various functional monomers (e.g., methacrylic acid) and cross-linkers to optimize binding affinity and selectivity. nih.gov Research on MIPs for the related compound benzylpiperazine (BZP) has shown that these polymers can be highly effective for selective solid-phase extraction (SPE), sample cleanup, and as recognition elements in chemical sensors. nih.govnewcastle.edu.au Such a polymer developed for 1-(3-Phenylbutyl)piperazine would be a valuable research tool for its selective isolation and detection in various matrices.

Emerging Research Applications and Future Directions for 1 3 Phenylbutyl Piperazine Chemistry

Development of Novel Chemical Probes for Investigating Biological Systems

The development of selective chemical probes is essential for dissecting complex biological pathways and validating new drug targets. A chemical probe is a small molecule designed to interact with a specific protein target with high affinity and selectivity, thereby enabling the study of that target's function in cellular or organismal systems. nih.gov The 1-(3-phenylbutyl)piperazine structure is an attractive starting point for creating such probes.

The phenylpiperazine moiety is a common feature in molecules designed to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes. mdpi.com By systematically modifying the phenyl ring, the butyl chain, and the second nitrogen of the piperazine (B1678402) ring, researchers can fine-tune the compound's affinity and selectivity. For a compound to be nominated as a high-quality chemical probe, it should ideally exhibit an affinity for its primary target in the nanomolar range (<100 nM) and at least a tenfold selectivity against related targets. nih.gov

Research into related phenylpiperazine derivatives has shown that this scaffold can be adapted to create probes for various biological investigations. chemimpex.com For instance, derivatives can be functionalized with reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of the target protein. The structural properties of the 1-(3-phenylbutyl)piperazine core make it a valuable scaffold in medicinal chemistry for researchers to modify and optimize compounds, aiding in studies of receptor interactions and mechanisms of action. chemimpex.com These probes are crucial in the early stages of drug discovery for confirming that a molecule engages its intended target within a complex cellular environment, a critical step for validating structure-activity relationships (SARs). researchgate.net

Table 1: Key Characteristics of an Ideal Chemical Probe

| Characteristic | Description | Reference |

|---|---|---|

| Potency | High affinity for the intended biological target, typically with an IC50 or Kd < 100 nM. | nih.gov |

| Selectivity | Minimal interaction with other related and unrelated biological targets (ideally >10-fold selectivity). | nih.gov |

| Mechanism of Action | A well-understood and specific mode of interaction with the target (e.g., competitive antagonist, allosteric modulator). | researchgate.net |

| Cellular Activity | Ability to engage the target in a cellular context to link target modulation with a biological phenotype. | researchgate.net |

| Synthetic Tractability | The core scaffold should be amenable to chemical modification to allow for SAR studies and the attachment of reporter groups. | chemimpex.com |

Strategies for Multifunctional Ligand Design Targeting Multiple Biological Pathways

Complex diseases, such as neurodegenerative disorders and certain cancers, often involve the dysregulation of multiple biological pathways. This has led to the development of multifunctional ligands, single chemical entities designed to interact with two or more distinct biological targets. researchgate.net The 1-(3-phenylbutyl)piperazine scaffold is well-suited for this "multi-target directed ligand" approach.

The piperazine ring serves as a versatile and synthetically accessible linker or central scaffold. nih.gov One nitrogen atom can be attached to the phenylbutyl moiety, which may confer activity at one target, while the other nitrogen can be functionalized with a different pharmacophore designed to interact with a second target. This modular design allows for the systematic exploration of combinations of activities.

For example, in the context of Alzheimer's disease research, scientists have designed hybrids incorporating a piperazine core to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), both of which are implicated in the disease's progression. researchgate.net The general structure of these arylpiperazine derivatives often involves the central piperazine ring, an N-aryl group, and a linker connecting to another moiety, making it a versatile template for designing drugs targeting central nervous system (CNS) receptors. mdpi.com This strategy aims to achieve a synergistic therapeutic effect that may be more effective than administering two separate drugs.

Table 2: Examples of Multi-Target Strategies Using Piperazine Scaffolds

| Target Combination | Therapeutic Area (Preclinical) | Rationale | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) & β-secretase (BACE-1) | Alzheimer's Disease | To address both symptomatic (cholinergic deficit) and disease-modifying (amyloid plaque) pathways. | researchgate.net |

| Serotonin (B10506) & Dopamine (B1211576) Receptors | Neurological Disorders | To modulate multiple neurotransmitter systems involved in mood and cognition. | mdpi.com |

| Topoisomerase IIα & DNA Intercalation | Oncology | To induce cancer cell death through multiple mechanisms of DNA damage. | mdpi.com |

Methodological Advancements in Synthesis and Analytical Techniques

The exploration of 1-(3-phenylbutyl)piperazine and its derivatives is dependent on efficient and flexible synthetic methodologies. Several synthetic routes to construct the core phenylpiperazine structure have been developed and refined over the years. nih.gov A common approach involves the N-arylation of a piperazine ring. This can be achieved by reacting a suitably substituted aniline (B41778) with a bis(2-haloethyl)amine or by using modern cross-coupling reactions catalyzed by transition metals like palladium. chemicalbook.com

Another widely used strategy begins with a pre-formed piperazine, which is then functionalized. For instance, 1-Boc-piperazine can be reacted with a phenylbutyl halide or a related electrophile, followed by the removal of the Boc protecting group. chemimpex.com More advanced one-pot procedures have also been developed to streamline the synthesis of complex piperazine derivatives, significantly reducing reaction times and improving yields. nih.gov

The characterization of these compounds relies on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the molecular structure, establish the connectivity of atoms, and ensure the purity of the synthesized compounds. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Electrospray Ionization (ESI-MS) are employed to determine the molecular weight of the compound and confirm its identity. nih.govdoi.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides definitive proof of structure and reveals the three-dimensional arrangement of atoms in the solid state. doi.org

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compounds and intermediates.

Recent advancements focus on developing more stereoselective synthetic methods to produce single enantiomers of chiral piperazine derivatives, as different stereoisomers often exhibit distinct biological activities and properties.

Identification of Novel Therapeutic Targets for Preclinical Investigation (excluding human clinical implications)

The 1-(3-phenylbutyl)piperazine scaffold and its analogs are valuable tools for identifying and validating novel therapeutic targets in preclinical research. By creating libraries of related compounds and screening them against various cell-based assays or protein targets, researchers can uncover new biological interactions. nih.gov

For example, screening a library of piperazine derivatives led to the identification of potent agonists for GPR119, a G-protein coupled receptor that plays a role in metabolic regulation. nih.gov Such findings open up new avenues for preclinical investigation into this target. Similarly, derivatives of phenylpiperazine have been explored as potential anticancer agents by targeting pathways like topoisomerase IIα, an enzyme critical for DNA replication in proliferating cells. mdpi.com

The process of novel target identification involves several stages:

High-Throughput Screening: A library of compounds, including 1-(3-phenylbutyl)piperazine analogs, is tested against a panel of cell lines or isolated proteins to identify "hits."

Hit-to-Lead Optimization: The initial hits are chemically modified to improve their potency, selectivity, and drug-like properties, leading to a "lead" compound.

Target Deconvolution: For hits discovered in phenotypic screens (where the target is unknown), significant effort is dedicated to identifying the specific protein(s) with which the compound interacts to produce the observed biological effect.

Preclinical Validation: The lead compound is then used in preclinical models (e.g., cell cultures, animal models of disease) to further investigate the therapeutic potential of modulating the newly identified target. nih.gov

The diverse biological activities reported for the broader class of phenylpiperazine compounds—including anticancer, antimicrobial, and antiviral properties—highlight the potential of this scaffold to yield leads for a wide range of novel therapeutic targets. nih.govmdpi.com

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-Phenylbutyl)piperazine derivatives?

The synthesis of 1-(3-Phenylbutyl)piperazine derivatives typically involves:

- Carbodiimide-mediated coupling : Using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to functionalize carboxyl groups on precursor molecules .

- Substitution reactions : Replacing halides or other leaving groups on the piperazine ring with phenylbutyl moieties under reflux conditions in polar solvents (e.g., acetonitrile) .

- Protection/deprotection strategies : Employing tert-butyl or benzyl groups to protect reactive sites during multi-step syntheses .

Q. How do substituents on the piperazine ring influence physicochemical properties like solubility and pKa?

- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) lower the pKa of the piperazine nitrogen, enhancing water solubility at physiological pH. Hydrophobic groups (e.g., phenylbutyl) reduce aqueous solubility but improve lipid membrane permeability .

- Thermodynamic data : The pKa of piperazine derivatives can be experimentally determined via potentiometric titration in a constant ionic medium, with van’t Hoff analysis providing ΔH° and ΔS° values for dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 1-(3-Phenylbutyl)piperazine analogs?

- Comparative receptor profiling : Use radioligand displacement assays to evaluate selectivity for targets like dopamine transporters (DAT) vs. serotonin receptors (e.g., 5-HT2C). Discrepancies may arise from off-target interactions or assay conditions .

- Structural analysis : Compare X-ray crystallography or NMR data of analogs to identify conformational differences impacting binding affinity. For example, the orientation of the phenylbutyl chain affects DAT inhibition potency .

Q. What methodologies are recommended for studying the metal-coordination potential of 1-(3-Phenylbutyl)piperazine in ligand design?

- Potentiometric titration : Determine stability constants (logβ) for metal complexes (e.g., Pd²⁺, Pt²⁺) in aqueous solutions to assess ligand strength .

- Spectroscopic validation : Use UV-Vis, FT-IR, or EPR to confirm coordination modes. Piperazine’s rigid chair conformation allows for chelation via both nitrogen atoms, but steric hindrance from substituents may limit metal binding .

Q. How can structure-activity relationship (SAR) studies optimize 1-(3-Phenylbutyl)piperazine for CNS-targeted therapeutics?

- Substituent screening : Systematically modify the phenylbutyl chain (e.g., fluorination, hydroxylation) and measure DAT/5-HT uptake inhibition. For instance, fluorinated analogs show enhanced blood-brain barrier penetration .

- Pharmacokinetic profiling : Use HPLC-MS to quantify metabolic stability in liver microsomes. Bulky substituents reduce CYP450-mediated degradation, improving half-life .

Q. What analytical techniques are critical for detecting and quantifying 1-(3-Phenylbutyl)piperazine in biological matrices?

- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode with deuterated internal standards (e.g., D₅-analogs) for high sensitivity (LOQ < 1 ng/mL) .

- GC-MS with derivatization : Use trifluoroacetic anhydride (TFAA) to derivatize primary amines, enhancing volatility for accurate quantification in plasma .

Data-Driven Experimental Design

Q. How should researchers design experiments to assess thermodynamic parameters of 1-(3-Phenylbutyl)piperazine-receptor interactions?

Q. What strategies mitigate synthetic challenges in piperazine functionalization?

- Microwave-assisted synthesis : Accelerate reaction rates for sluggish substitutions (e.g., aryl halide coupling) while reducing side products .

- Flow chemistry : Improve yield and reproducibility in multi-step syntheses by controlling residence time and reagent stoichiometry .

Contradiction Resolution Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.